4-(3-Iodophenyl)morpholin-3-one
Description
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
4-(3-iodophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10INO2/c11-8-2-1-3-9(6-8)12-4-5-14-7-10(12)13/h1-3,6H,4-5,7H2 |
InChI Key |
NPTGAASRYGIMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Physicochemical Properties of Morpholin-3-one Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (g/L) | LogP | Key Applications |
|---|---|---|---|---|---|---|
| 4-(3-Iodophenyl)morpholin-3-one | 3-Iodophenyl | 303.10 | Not reported | Not reported | ~2.1* | Synthetic intermediate |
| 4-(4-Aminophenyl)morpholin-3-one | 4-Aminophenyl | 192.21 | 171–175 | 16.6 (water) | -0.8 | Rivaroxaban intermediate |
| 4-(4-Nitrophenyl)morpholin-3-one | 4-Nitrophenyl | 222.21 | Not reported | Low | ~1.2 | Precursor for amino derivatives |
| 4-(3-Hydroxyphenyl)morpholin-3-one | 3-Hydroxyphenyl | 192.21 | Not reported | Moderate | ~0.5 | Fluorescent probes |
| 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one | Bromopyridinylmethyl | 271.11 | Not reported | Not reported | ~1.8 | Antimicrobial agents |
*Estimated based on iodine’s hydrophobic contribution.
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The amino group in 4-(4-aminophenyl)morpholin-3-one increases hydrophilicity (LogP = -0.8), while iodine and bromine in other derivatives enhance lipophilicity .
- Solubility: The hydroxyl group in 4-(3-hydroxyphenyl)morpholin-3-one improves aqueous solubility compared to halogenated analogs .
- Thermal Stability: The amino derivative’s higher melting point (171–175°C) reflects strong intermolecular hydrogen bonding, absent in halogenated analogs .
This compound
While direct synthesis details are sparse, analogous methods involve:
Sonogashira Coupling: Used for aryl-iodide intermediates in diphenylacetylene derivatives (e.g., ).
Cyclization: Lewis acid-mediated epoxide ring-opening and cyclization, as seen in morpholinone synthesis .
4-(4-Aminophenyl)morpholin-3-one
- Synthesized via hydrogenation of 4-(4-nitrophenyl)morpholin-3-one (95% yield with Fe/CH₃CN) .
- Key intermediate for triazine and dihydropyridine derivatives via regioselective reactions .
4-(3-Hydroxyphenyl)morpholin-3-one
Stability and Handling
- 4-(4-Aminophenyl)morpholin-3-one: Requires storage in inert atmospheres and protection from light due to amine oxidation sensitivity .
- Iodinated Derivatives: Likely light-sensitive, necessitating similar precautions to prevent dehalogenation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Iodophenyl)morpholin-3-one, and what experimental conditions are critical for achieving high yields?
- Methodological Answer : The synthesis of morpholinone derivatives often involves stepwise functionalization. For example, coupling 4-aminophenyl morpholinone intermediates with iodophenyl groups can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A regioselective approach using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled temperatures (0–5°C) in acetone with potassium carbonate as a base has been reported for similar triazine-morpholinone hybrids, yielding intermediates with 88% efficiency . Hydrolysis of oxazolidinone precursors under basic conditions (e.g., 1M LiOH in dioxane/water) is another key step for generating morpholinone cores .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, aromatic protons in iodophenyl groups resonate at δ ~7.2–8.1 ppm, while morpholinone carbonyl carbons appear at ~170 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves intramolecular interactions (e.g., N–H⋯O/S hydrogen bonds) and ring puckering. Software like SHELXL refines crystallographic data, with reliability factors (R) < 0.06 achievable for high-quality crystals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 422.24 for CHINOS) .
Q. What biological activities have been reported for morpholinone derivatives, and how are these assays designed?
- Methodological Answer : Morpholinone-triazine hybrids exhibit antimicrobial activity. For example, derivatives with chlorophenyl substituents show MIC values < 1 µg/mL against Staphylococcus aureus . Assays typically involve:
- Broth Dilution : Bacterial/fungal strains are cultured in Mueller-Hinton broth with compound dilutions (1–256 µg/mL) to determine MIC .
- Time-Kill Kinetics : Viable cell counts are monitored over 24 hours to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can structural ambiguities in this compound, such as ring puckering or tautomerism, be resolved computationally?
- Methodological Answer :
- Cremer-Pople Parameters : Puckering amplitudes () and phase angles () quantify non-planar ring distortions. For six-membered morpholinone rings, values > 0.5 Å indicate significant chair or boat conformations .
- DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts stable tautomers. Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize enol-keto tautomers, with energy differences < 2 kcal/mol .
Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?
- Methodological Answer :
- Catalytic Systems : Use HATU/DIPEA coupling agents to reduce reaction times and improve regioselectivity in amide bond formation .
- Flow Chemistry : Continuous flow reactors enhance mixing for exothermic steps (e.g., LiOH-mediated hydrolysis), reducing thermal degradation .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factors and facilitate solvent recovery .
Q. How do researchers address discrepancies in spectroscopic data for morpholinone derivatives, such as unexpected H NMR splitting patterns?
- Methodological Answer :
- Variable Temperature NMR : Cooling to 243 K slows conformational exchange, resolving split peaks caused by dynamic processes like ring inversion .
- 2D NMR (COSY, NOESY) : Correlates coupling between adjacent protons and spatial proximity of iodophenyl/morpholinone groups to assign ambiguous signals .
Q. What methodologies are employed to study the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer :
- Competition Experiments : React equimolar iodophenyl and non-halogenated aryl substrates with electrophiles (e.g., HNO) to quantify para/meta substitution ratios via HPLC .
- DFT-Based Fukui Indices : Calculate nucleophilic () and electrophilic () indices to predict reactive sites. Iodine’s electron-withdrawing effect directs electrophiles to the para position .
Q. How are impurity profiles of this compound analyzed during pharmaceutical development?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (3.5 µm, 150 mm) with acetonitrile/0.1% formic acid gradients resolve impurities (e.g., des-iodo byproducts). MS/MS fragmentation confirms structures .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
